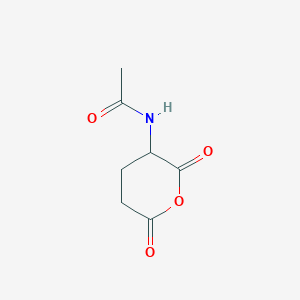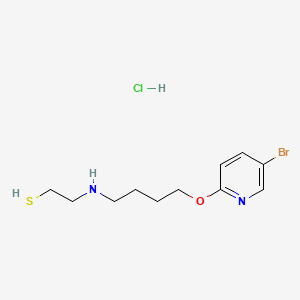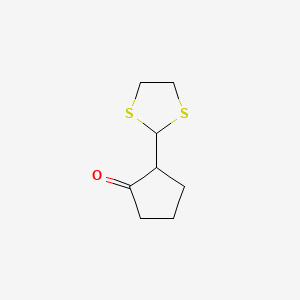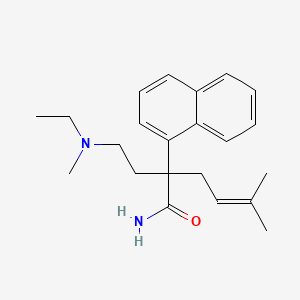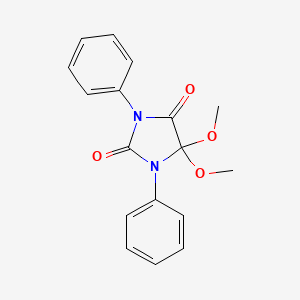
2,4-Imidazolidinedione, 5,5-dimethoxy-1,3-diphenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Imidazolidinedione, 5,5-dimethoxy-1,3-diphenyl- is a chemical compound belonging to the class of imidazolidinediones These compounds are characterized by a five-membered ring structure containing two nitrogen atoms and two carbonyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Imidazolidinedione, 5,5-dimethoxy-1,3-diphenyl- typically involves the reaction of benzil with urea in an alcoholic solution in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of benzilic acid, which then undergoes a condensation reaction with urea. The final product is obtained after acidification of the reaction mixture .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial processes may incorporate advanced purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2,4-Imidazolidinedione, 5,5-dimethoxy-1,3-diphenyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazolidinone derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound with altered functional groups.
Substitution: The methoxy and phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Substitution reactions may involve reagents like halogens, acids, or bases, depending on the desired product.
Major Products Formed
The major products formed from these reactions include various imidazolidinone derivatives with different functional groups, which can be further utilized in various applications.
Wissenschaftliche Forschungsanwendungen
2,4-Imidazolidinedione, 5,5-dimethoxy-1,3-diphenyl- has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other complex organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in pharmaceutical formulations due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2,4-Imidazolidinedione, 5,5-dimethoxy-1,3-diphenyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can form iminium ions with carbonyl groups of α,β-unsaturated aldehydes and enones, leading to the activation of these substrates and subsequent chemical reactions . This iminium activation lowers the substrate’s lowest unoccupied molecular orbital (LUMO), facilitating various chemical transformations.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Imidazolidinedione, 5,5-dimethyl-: A similar compound with methyl groups instead of methoxy groups.
2,4-Imidazolidinedione, 1,3-diethyl-5,5-diphenyl-: Another related compound with ethyl groups instead of methoxy groups.
Uniqueness
The presence of methoxy groups in 2,4-Imidazolidinedione, 5,5-dimethoxy-1,3-diphenyl- imparts unique chemical properties, such as increased solubility and reactivity, compared to its methyl and ethyl analogs. These properties make it a valuable compound for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
43109-63-3 |
|---|---|
Molekularformel |
C17H16N2O4 |
Molekulargewicht |
312.32 g/mol |
IUPAC-Name |
5,5-dimethoxy-1,3-diphenylimidazolidine-2,4-dione |
InChI |
InChI=1S/C17H16N2O4/c1-22-17(23-2)15(20)18(13-9-5-3-6-10-13)16(21)19(17)14-11-7-4-8-12-14/h3-12H,1-2H3 |
InChI-Schlüssel |
LGVGZTVVKDUJNE-UHFFFAOYSA-N |
Kanonische SMILES |
COC1(C(=O)N(C(=O)N1C2=CC=CC=C2)C3=CC=CC=C3)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(E)-(2,4-dihydroxyphenyl)methylideneamino]guanidine](/img/structure/B14657615.png)
![1,2-Dimethyl-3-[(2-methylphenyl)methyl]benzene](/img/structure/B14657623.png)
![4-chloro-N-[2,2,2-trichloro-1-(4-methoxyphenyl)ethyl]aniline](/img/structure/B14657644.png)
![3-(5-Nitrofuran-2-yl)-N-[2-(piperidin-1-yl)ethyl]prop-2-enamide](/img/structure/B14657650.png)
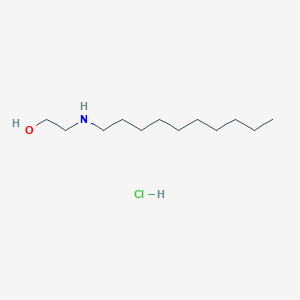

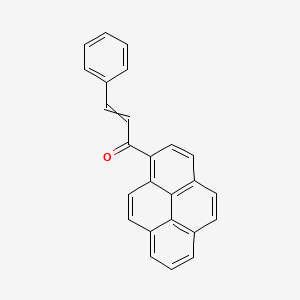
![Dimethyl-amino-ethanol de nicotinate [French]](/img/structure/B14657672.png)
